N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves a multi-step protocol. For instance, the synthesis of N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide involves structural modifications on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring . The product is purified by crystallization from 96% ethanol .Molecular Structure Analysis
The molecular structure of similar compounds is characterized by HRMS, IR, 1H and 13C NMR experiments . The empirical formula of N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide is C20H24ClN3O2 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include solubility in DMSO and insolubility in water . The molecular weight of N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide is 373.88 .科学的研究の応用
Antibacterial and Antifungal Activity
Compounds with quinazolinone and piperazine units have been explored for their significant biological activity against various microbial strains. Analogous compounds have shown potential in antimicrobial and antifungal applications, indicating the potential utility of N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide in developing new antimicrobial agents (Anisetti & Reddy, 2012).
α1-Adrenoceptor Antagonism
Research on quinazolinone-arylpiperazine derivatives as α1-adrenoceptor antagonists highlights the potential cardiovascular applications of similar compounds. These studies involve molecular modeling and synthesis aimed at exploring compounds for their hypotensive (blood pressure-lowering) effects, suggesting potential research avenues for cardiovascular disease treatment (Abou-Seri, Abouzid, & El Ella, 2011).
Alzheimer’s Disease Drug Candidates
Compounds structurally related to the specified molecule have been synthesized to evaluate drug candidates for Alzheimer’s disease. These efforts include targeting enzyme inhibition relevant to the disease's pathology, indicating a potential application in neurodegenerative disease research (Rehman et al., 2018).
Antimicrobial Agents
The synthesis of heterocyclic compounds incorporating piperazines and triazinyl moieties has been reported for their antimicrobial properties. These studies suggest the utility of such compounds in addressing bacterial and fungal infections, providing a basis for the antimicrobial potential of this compound (Patel et al., 2012).
Antitumor Agents
Quinazoline derivatives containing piperazine moieties have been designed, synthesized, and biologically evaluated as antitumor agents. These compounds show potent antiproliferative activities against various cancer cell lines, suggesting the potential of this compound in oncological research (Li et al., 2020).
作用機序
Mode of Action
The compound acts as a potent and selective ligand for the D4 dopamine receptors . It binds to these receptors and modulates their activity, leading to changes in the downstream signaling pathways. The exact nature of these changes depends on the specific context within the cell and the overall state of the organism.
Biochemical Pathways
Upon binding to the D4 dopamine receptors, the compound affects the dopaminergic signaling pathways . These pathways play crucial roles in various brain functions, including reward, reinforcement, and motor control. The downstream effects of this modulation can vary widely, depending on the specific cellular context and the overall physiological state of the organism.
Pharmacokinetics
It is known to besoluble in DMSO , which suggests that it may have good bioavailability
将来の方向性
特性
IUPAC Name |
N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]-3-(3-oxo-5-sulfanylidene-2,6,6a,7,8,9,10,10a-octahydroimidazo[1,2-c]quinazolin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33ClN6O2S/c26-17-4-3-5-18(16-17)31-14-12-30(13-15-31)11-10-27-22(33)9-8-21-24(34)32-23(28-21)19-6-1-2-7-20(19)29-25(32)35/h3-5,16,19-21H,1-2,6-15H2,(H,27,33)(H,29,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJFUXVEKZLDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C3=NC(C(=O)N3C(=S)N2)CCC(=O)NCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33ClN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。